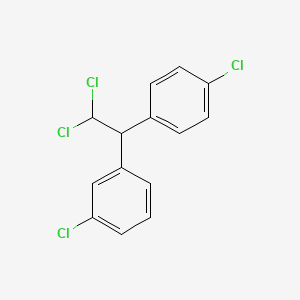

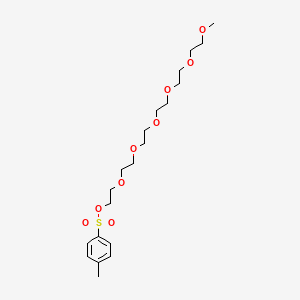

![molecular formula C20H17F3N2O3 B1676858 Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 512840-45-8](/img/structure/B1676858.png)

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Overview

Description

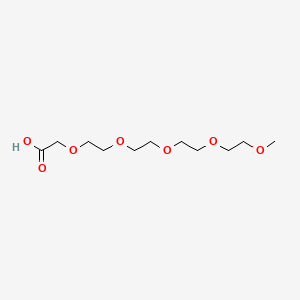

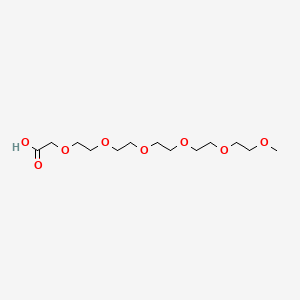

“Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction could potentially be involved in the synthesis of the compound .Physical And Chemical Properties Analysis

The compound is a powder . The SMILES string representation of the compound is O=C1NC©=C(C(OCC2=CC=CC=C2)=O)C(C3=CC=CC=C3)N1 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The compound has been synthesized through a variety of chemical reactions, including the Biginelli reaction, which is a multicomponent condensation process. Microwave irradiation and solvent-free conditions have been employed to enhance the yield and efficiency of the synthesis of related tetrahydropyrimidine derivatives (Qing Chen, Qingjian Liu, & Haiping Wang, 2012). Additionally, the modification of the Biginelli reaction with fluorinated esters has led to the diastereoselective formation of related compounds, showcasing the versatility of the synthetic routes (V. I. Saloutin et al., 2000).

Chemical Reactions and Modifications

Research has focused on the chemical reactions and structural modifications of tetrahydropyrimidine derivatives. These include bromination, hydrogenolysis, and hydrolysis reactions that lead to various derivatives with potential biological activities (G. Zigeuner, C. Knopp, & H. Blaschke, 1976). For instance, the bromination of pyrimidine-carboxylic acids can result in bromomethyl derivatives, which are precursors to furo[3,4-d]pyrimidines.

Potential Applications in Medicinal Chemistry

Anti-inflammatory Activities

Certain tetrahydropyrimidine derivatives have shown moderate anti-inflammatory activities in preclinical models. This suggests potential applications in developing new anti-inflammatory agents (B. Tozkoparan et al., 1999). Further studies have synthesized and characterized thiazolo[3,2-a]pyrimidines with anti-inflammatory properties, highlighting the therapeutic prospects of these compounds (B. Tozkoparan et al., 1998).

Antihypertensive and Anti-ulcer Activities

Research has also explored the antihypertensive and anti-ulcer activities of dihydropyrimidine derivatives. These studies indicate the potential for developing new therapeutic agents targeting hypertension and gastric ulcers, showcasing the diverse pharmacological applications of tetrahydropyrimidine-based compounds (Kulbhushan Rana et al., 2004; 2011).

Mechanism of Action

Target of Action

MS438, also known as Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, primarily targets the thyrotropin receptor (TSHR) . The TSHR is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of thyroid hormone production and secretion .

Mode of Action

MS438 acts as a potent agonist of the TSHR . It binds to the serpentine portion of the TSHR, leading to the activation of the receptor . The activation of TSHR by MS438 results in the secretion of thyroxine (T4), a key thyroid hormone .

Biochemical Pathways

The activation of TSHR by MS438 triggers the thyroid hormone synthesis pathway . This pathway involves the production and secretion of thyroid hormones, which are critical for various physiological processes, including metabolism, growth, and development .

Result of Action

The primary result of MS438’s action is the induction of T4 secretion . T4 is a vital hormone that influences various physiological processes, including metabolism, growth, and development .

Action Environment

The efficacy and stability of MS438, like many other compounds, can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other molecules.

Biochemical Analysis

Biochemical Properties

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in its structure can enhance its binding affinity to certain enzymes, potentially inhibiting or activating them. This compound has been shown to interact with non-receptor tyrosine-protein kinases, which are involved in key processes linked to cell growth and survival . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cytoskeleton remodeling in response to extracellular stimuli, thereby impacting cell motility and adhesion . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in its structure plays a crucial role in lowering the pKa of the cyclic carbamate, enhancing its binding affinity to target proteins . This interaction can lead to the inhibition of enzymes such as reverse transcriptase, thereby affecting viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The trifluoromethyl group in its structure can influence metabolic flux and metabolite levels by altering enzyme activity . This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites that are excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, where it accumulates in specific tissues . The trifluoromethyl group enhances its lipophilicity, facilitating its distribution within lipid-rich environments such as cell membranes and adipose tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . It has been observed to localize in the cytoplasm and nucleus, where it interacts with target proteins and influences cellular processes. The localization of this compound can affect its efficacy and specificity in modulating cellular functions.

properties

IUPAC Name |

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLZKUONIFOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.